molecular formula C20H24N6 B605987 BDP9066

BDP9066

Cat. No.: B605987
M. Wt: 348.4 g/mol
InChI Key: UELSMLDRSQFVHG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP9066 is a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases, specifically MRCKα and MRCKβ. These kinases are involved in the regulation of the actin-myosin cytoskeleton, which plays a crucial role in cell shape, adhesion, migration, and division. This compound has shown significant potential in reducing substrate phosphorylation, leading to morphological changes in cancer cells and inhibiting their motility and invasive characteristics .

Preparation Methods

The synthesis of BDP9066 involves the use of azaindole compounds. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. it is known that the compound is prepared through a series of chemical reactions involving the azaindole scaffold, which is modified to achieve the desired inhibitory properties . Industrial production methods for this compound are not explicitly documented, but it is typically produced in research laboratories for experimental purposes.

Chemical Reactions Analysis

BDP9066 primarily undergoes phosphorylation reactions, where it inhibits the phosphorylation of substrates by MRCKα and MRCKβ. This inhibition leads to changes in cell morphology and reduces the motility and invasiveness of cancer cells . The compound does not undergo significant oxidation, reduction, or substitution reactions under normal conditions. The major products formed from these reactions are the phosphorylated substrates, which are crucial for the compound’s biological activity.

Scientific Research Applications

BDP9066 has several scientific research applications, particularly in the fields of cancer biology and pharmacology. It has been extensively studied for its potential therapeutic effects on skin cancer, where it has shown to reduce the growth of skin tumors and inhibit cancer cell motility and invasion . Additionally, this compound has been used as a chemical biology tool to study the biological functions of MRCK kinases and their roles in cancer cell viability, migration, and invasive character . The compound’s selective inhibition of MRCK kinases makes it a valuable tool for understanding the molecular mechanisms underlying cancer progression and for developing targeted cancer therapies.

Mechanism of Action

BDP9066 exerts its effects by selectively inhibiting the activity of MRCKα and MRCKβ kinases. These kinases are involved in the phosphorylation of myosin light chain, which regulates the actin-myosin cytoskeleton. By inhibiting MRCKα and MRCKβ, this compound reduces substrate phosphorylation, leading to changes in cell morphology and decreased motility and invasiveness of cancer cells . The molecular targets of this compound are the MRCKα and MRCKβ kinases, and the pathways involved include the regulation of the actin-myosin cytoskeleton and cell migration.

Properties

IUPAC Name

(6S)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSMLDRSQFVHG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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